3,4-Dihydroxybenzene-1,2-dicarbonitrile
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Overview
Description
3,4-Dihydroxybenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two hydroxyl groups and two nitrile groups attached to a benzene ring. This compound is part of the broader class of dihydroxybenzenes, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 3,4-Dihydroxybenzene-1,2-dicarbonitrile typically involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) . This method ensures the selective formation of the desired product under controlled conditions. Industrial production methods may vary, but they generally follow similar principles of selective functional group transformations.
Chemical Reactions Analysis
3,4-Dihydroxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and acyl chlorides for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydroxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dihydroxybenzene-1,2-dicarbonitrile can be compared with other dihydroxybenzenes, such as:
Catechol (1,2-dihydroxybenzene): Known for its use in the synthesis of pharmaceuticals and as a precursor to various polymers.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and as an antiseptic.
Hydroquinone (1,4-dihydroxybenzene): Widely used in photographic development and as a skin-lightening agent.
Properties
CAS No. |
67326-54-9 |
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Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
3,4-dihydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-3-5-1-2-7(11)8(12)6(5)4-10/h1-2,11-12H |
InChI Key |
PJQGGXAXCDYGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C#N)O)O |
Origin of Product |
United States |
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